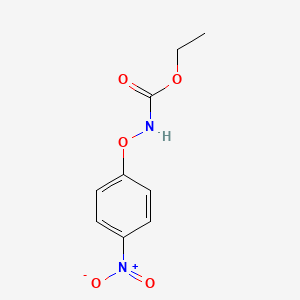
Ethyl (4-nitrophenoxy)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-nitrophenoxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a nitrophenoxy group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (4-nitrophenoxy)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethyl carbamate in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction typically requires constant stirring for 1-2 hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (4-nitrophenoxy)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like TEA.
Major Products Formed
Oxidation: Amino (4-nitrophenoxy)carbamate.
Reduction: 4-nitrophenol and ethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl (4-nitrophenoxy)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use as a drug or prodrug due to its ability to modulate biological pathways.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its carbamate structure.
作用機序
The mechanism of action of ethyl (4-nitrophenoxy)carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with enzymes, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
Ethyl (4-nitrophenoxy)carbamate can be compared with other carbamate derivatives such as:
- Methyl carbamate
- Propyl carbamate
- N-aryl carbamate derivatives
Uniqueness
This compound is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties.
Similar Compounds
- Methyl carbamate : Similar structure but with a methyl group instead of an ethyl group.
- Propyl carbamate : Contains a propyl group, leading to different physical and chemical properties.
- N-aryl carbamate derivatives : These compounds have an aryl group attached to the nitrogen atom, which can significantly alter their biological activity .
特性
CAS番号 |
13278-82-5 |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
ethyl N-(4-nitrophenoxy)carbamate |
InChI |
InChI=1S/C9H10N2O5/c1-2-15-9(12)10-16-8-5-3-7(4-6-8)11(13)14/h3-6H,2H2,1H3,(H,10,12) |
InChIキー |
FPAXHAZAPQZSHK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NOC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




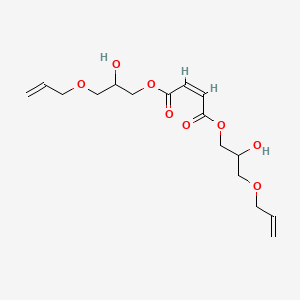

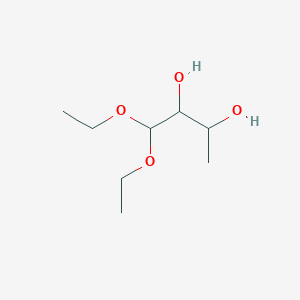
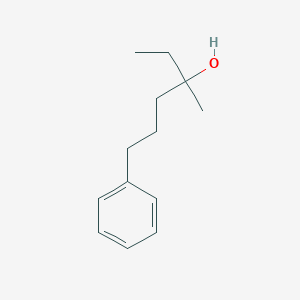
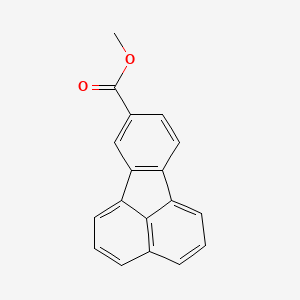
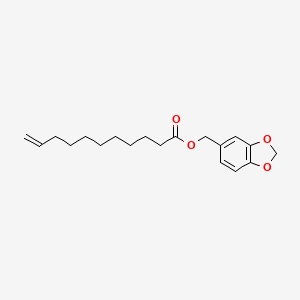
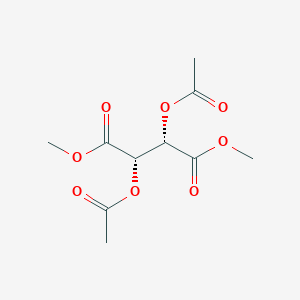
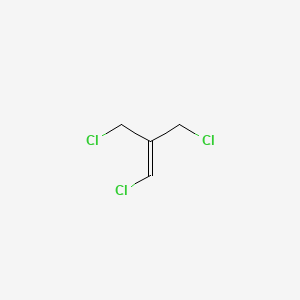
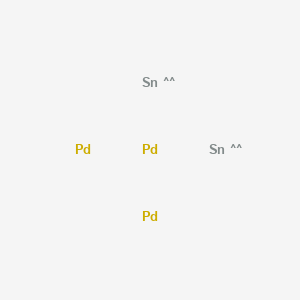

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)

